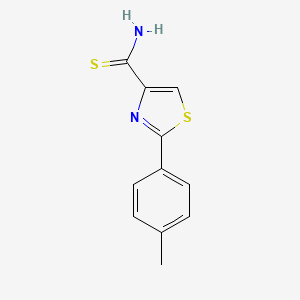![molecular formula C22H23NO4 B14268946 2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine CAS No. 204842-93-3](/img/structure/B14268946.png)
2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine is a heterocyclic aromatic compound. It is part of the acridine family, known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine typically involves the reaction of appropriate methoxy-substituted aromatic precursors under specific conditions. One common method includes the cyclization of a suitable precursor in the presence of a strong acid or base, followed by methylation reactions to introduce the methoxy groups .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes purification steps such as recrystallization or chromatography to achieve high purity .
化学反応の分析
Types of Reactions
2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
科学的研究の応用
2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure.
作用機序
The mechanism of action of 2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine involves its interaction with molecular targets such as DNA or specific enzymes. It can intercalate into DNA, disrupting the replication process, or inhibit enzyme activity by binding to the active site .
類似化合物との比較
Similar Compounds
- 1,2,3,9-Tetramethoxy-5-oxo-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid methyl ester
- (1,2,9,10-Tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-3-yl)methanol
Uniqueness
2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity. Its ability to intercalate into DNA and potential use in drug development further distinguish it from other similar compounds .
特性
CAS番号 |
204842-93-3 |
|---|---|
分子式 |
C22H23NO4 |
分子量 |
365.4 g/mol |
IUPAC名 |
2,3,9,10-tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine |
InChI |
InChI=1S/C22H23NO4/c1-12-14-7-6-13-8-18(24-2)20(26-4)10-16(13)22(14)23-17-11-21(27-5)19(25-3)9-15(12)17/h8-11H,6-7H2,1-5H3 |
InChIキー |
JGUFJEFAHCMRPB-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CCC3=CC(=C(C=C3C2=NC4=CC(=C(C=C14)OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)



![11-{[(Decyloxy)carbonyl]amino}undecanoic acid](/img/structure/B14268893.png)
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268897.png)


![4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride](/img/structure/B14268906.png)
![Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester](/img/structure/B14268916.png)



